Z-D-酪氨酸甲酯

描述

Synthesis Analysis

The synthesis of Z-D-Tyrosine methyl ester involves several key steps, each critical for achieving the desired product with high purity and yield. One approach includes the direct transformation of the methyl esters of L-tyrosine into corresponding 2-arylsulfonamido esters without protecting the phenolic hydroxy group, showcasing the compound's reactivity and versatility in organic synthesis (Penso et al., 2003).

Molecular Structure Analysis

The crystal structure of L-tyrosine methyl ester has been determined and compared to its related esters, revealing almost isostructural characteristics with the other esters. It crystallizes in the orthorhombic chiral space group, highlighting its solid-state properties crucial for drug delivery applications (Nicolaï et al., 2011).

Chemical Reactions and Properties

Z-D-Tyrosine methyl ester participates in various chemical reactions, including those involved in the synthesis of polymers and the development of fluorescent sensors. Its stability and reactivity under different conditions are pivotal for its use in these applications. For instance, it has been used to develop a sensitive fluorescent sensor for detecting methyl parathion, demonstrating its utility in environmental monitoring (Hou et al., 2015).

科学研究应用

Peptide Synthesis

- Application : “Z-D-Tyrosine methyl ester” is used in peptide synthesis . Peptides are short chains of amino acid monomers linked by peptide bonds, and they play crucial roles in biological functions.

Prodrug for L-Tyrosine

- Application : “L-Tyrosine methyl ester” is used as a prodrug for L-Tyrosine . Prodrugs are often designed for their behavior in solution, understanding their solid-state properties is the first step in mastering drug delivery .

- Method : The exact method of application would depend on the specific prodrug strategy, a transient modification of physicochemical properties through chemical derivatization .

- Results : Because L-Tyrosine methyl ester is very stable (28 years stored at room temperature), and its hydrolysis rate is relatively low, it should be one of the better prodrugs among the alkyl esters of tyrosine .

Enzyme-Catalyzed L-Tyrosine Derivatization

- Application : L-Tyrosine is a valuable compound widely used in the food, health care, and cosmetics industries . Derivatization of these functional groups can produce chemicals, such as L-3,4-dihydroxyphenylalanine, tyramine, 4-hydroxyphenylpyruvic acid, and benzylisoquinoline alkaloids, which are widely employed in the pharmaceutical, food, and cosmetics industries .

- Method : Enzyme catalysis provides a promising and efficient approach for synthesizing chemicals from L-Tyrosine due to its elevated specificity, diversity, and atom economy .

- Results : The outcome of this application would be the successful synthesis of high-value chemicals from L-Tyrosine .

Tyrosine Bioconjugation

- Application : Tyrosine bioconjugation is an increasingly important field of research, with wide-ranging applications in areas such as therapeutics and biomaterials . “Z-D-Tyrosine methyl ester” can be used in conjunction with cysteine and lysine modification to obtain proteins with multiple different modifications .

- Method : The exact method of application would depend on the specific bioconjugation strategy .

- Results : The outcome of this application would be the successful synthesis of protein bioconjugates with multiple different modifications .

Antimicrobial Activities

- Application : “p-Hydroxycinnamoylamides (with DOPA, tyrosine methyl esters or with dopamine or tyramine)” showed inhibitory activities similar to hydroquinone and better one, even though, than p-coumaric acid, used as standard tyrosinase inhibitors .

- Method : The exact method of application would depend on the specific antimicrobial strategy .

- Results : The outcome of this application would be the successful synthesis of compounds with antimicrobial activities .

属性

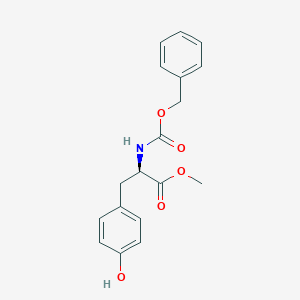

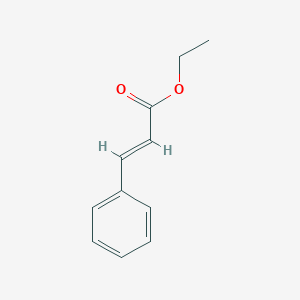

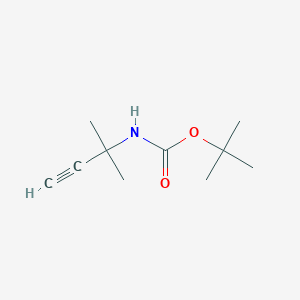

IUPAC Name |

methyl (2R)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5/c1-23-17(21)16(11-13-7-9-15(20)10-8-13)19-18(22)24-12-14-5-3-2-4-6-14/h2-10,16,20H,11-12H2,1H3,(H,19,22)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLLMDHBKALJDBW-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10467786 | |

| Record name | Z-D-Tyrosine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-D-Tyrosine methyl ester | |

CAS RN |

124456-04-8 | |

| Record name | Z-D-Tyrosine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,8S,15R,22S,25S,26R)-8,15-Dibenzyl-26-methyl-22-propan-2-yl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),18,21(29)-pentaene-7,10,17,24-tetrone](/img/structure/B44453.png)

![methyl (2S)-2-[[(2S)-2,5-diaminopentanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate](/img/structure/B44465.png)

![38,38-Dihydroxy-4,5,13,14,22,23,31,32-octaoctoxy-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2,4,6,8,10(41),11,13,15,17,19,21,23,25,27,29,31,33,35(40)-nonadecaene](/img/structure/B44469.png)

![Methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B44477.png)